molecular formula C18H22N4O3 B3867772 3-nitrobenzaldehyde N-1-adamantylsemicarbazone

3-nitrobenzaldehyde N-1-adamantylsemicarbazone

Cat. No. B3867772
M. Wt: 342.4 g/mol
InChI Key: GWGVWEIPYTZLRR-YBFXNURJSA-N
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Description

3-Nitrobenzaldehyde is an organic aromatic compound containing a nitro group meta-substituted to an aldehyde . It is the primary product obtained via the mono-nitration of benzaldehyde with nitric acid .


Synthesis Analysis

The semicarbazone ligand was prepared by condensing 3-nitropenzaldehyde with semicarbazide hydrochloride in a 1:1 molar ratio in an ethanolic medium . This ligand was used to synthesize metal complexes of copper (II) and nickel (II) in a 1:2 molar ratio using ethanol as a solvent .


Molecular Structure Analysis

The molecular structure of 3-nitrobenzaldehyde is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

The synthesis of 3-nitrobenzaldehyde is accomplished via nitration of benzaldehyde, which yields mostly the meta-isomer . The conversion of the aldehyde group, an electron-withdrawing group, to a methyl alcohol, an electron-donating group, will result in distinct changes in the 1H NMR spectrum .


Physical And Chemical Properties Analysis

3-Nitrobenzaldehyde appears as a yellowish to brownish crystalline powder or granulate . It has a molar mass of 151.121 g·mol −1 . It has a melting point of 58.5 °C and a boiling point of 164 °C at 23 mmHg . It is soluble in water at 16.3 mg/mL .

Safety and Hazards

3-Nitrobenzaldehyde is harmful and potentially mutagenic . It is harmful if swallowed and toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and washing skin thoroughly after handling .

properties

IUPAC Name

1-(1-adamantyl)-3-[(E)-(3-nitrophenyl)methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c23-17(21-19-11-12-2-1-3-16(7-12)22(24)25)20-18-8-13-4-14(9-18)6-15(5-13)10-18/h1-3,7,11,13-15H,4-6,8-10H2,(H2,20,21,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGVWEIPYTZLRR-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-adamantyl)-3-[(E)-(3-nitrophenyl)methylideneamino]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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